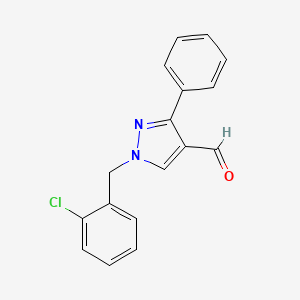

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

1-(2-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a 2-chlorobenzyl group at the N1 position, a phenyl group at the C3 position, and a formyl (-CHO) group at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The 2-chlorobenzyl substituent introduces electron-withdrawing effects, which may enhance stability and influence interactions with biological targets.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGRCLIMEYDNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formylation: The final step is the formylation of the pyrazole ring to introduce the aldehyde group. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles (amines, thiols) in the presence of a base

Major Products

Oxidation: 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

Reduction: 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-methanol

Substitution: Products depend on the nucleophile used (e.g., 1-(2-aminobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the use of Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. The compound can be characterized using various techniques including NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a series of synthesized pyrazole derivatives, including those related to this compound, were tested against various bacterial strains. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics like ampicillin .

Anti-inflammatory Activity

Research has shown that this compound and its derivatives possess anti-inflammatory properties. In a study, several compounds were evaluated for their ability to inhibit inflammation in rat models. Notably, some derivatives demonstrated significant anti-inflammatory effects, outperforming established drugs such as diclofenac sodium .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies indicate that certain derivatives exhibit strong antioxidant activity measured through various assays such as DPPH and hydroxyl radical scavenging tests. These findings suggest potential applications in preventing oxidative stress-related diseases .

Synthesis and Evaluation of Derivatives

A detailed study synthesized multiple derivatives of this compound and evaluated their biological activities. The synthesized compounds were characterized using IR, NMR, and mass spectrometry. Among them, specific derivatives showed enhanced antioxidant and anti-inflammatory activities, indicating their potential as lead compounds for drug development .

| Compound ID | Structure | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4a | Structure | High | Moderate |

| 4b | Structure | Moderate | High |

| 4c | Structure | Very High | Significant |

Clinical Implications

In clinical settings, the application of these pyrazole derivatives is being explored for their therapeutic potential in treating conditions such as arthritis and other inflammatory diseases. Ongoing research focuses on optimizing their pharmacological profiles to enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2-chlorobenzyl group in the target compound may enhance stability and receptor binding via hydrophobic interactions and halogen bonding, similar to nitro (-NO₂) groups in 1-(4-nitrobenzoyl)-3-phenyl derivatives (4b, 4e), which showed potent anti-inflammatory activity . Bromine in the bromobenzo-thiazole derivative () contributes to radical scavenging, suggesting chloro-substituted analogs may exhibit comparable antioxidant effects.

Electron-Donating Groups (EDGs):

Structural and Crystallographic Insights

- Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving such structural features.

Biological Activity

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes a chlorobenzyl group and a phenyl group. Its molecular formula is C₁₇H₁₃ClN₂O, with a molecular weight of approximately 296.75 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties.

The compound features:

- Molecular Formula : C₁₇H₁₃ClN₂O

- Molecular Weight : 296.75 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 495.6 °C at 760 mmHg

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against several bacterial strains. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been investigated through various in vitro studies. For example, in a study focusing on tubulin polymerization inhibition, derivatives of pyrazole were assessed for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results demonstrated that certain derivatives, possibly including this compound, exhibited significant cytotoxicity and induced apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Binding Affinity : Studies have indicated that this compound may interact with the colchicine-binding site of tubulin, which is crucial for cell division and proliferation .

- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are important in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The presence of the chlorobenzyl group in the structure contributes to the compound's unique electronic properties, enhancing its binding affinity to biological targets compared to other pyrazole derivatives. The SAR studies suggest that halogenated phenyl groups can significantly influence the biological activity of pyrazole compounds .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₈H₁₅N₂O | Contains a benzoyl group instead of chlorobenzyl |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₃BrN₂O | Features a bromine atom, altering reactivity |

| 3-(5-Methyl-1-(4-methylphenyl)-1H-triazol-4-yl)-1-phenyl-1H-pyrazole | C₂₀H₁₈N₄ | Incorporates a triazole ring, enhancing biological activity |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that specific pyrazole derivatives showed IC50 values below 50 μM against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Properties : Another case study revealed that certain derivatives had MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?

Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction , where acetophenonephenylhydrazones undergo formylation using POCl₃ and DMF . Alternatively, nucleophilic substitution with K₂CO₃ as a base can be employed, reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols to introduce substituents . For derivatives with benzyl groups (e.g., 2-chlorobenzyl), the Vilsmeier-Haack method is preferred due to its efficiency in introducing formyl groups at the pyrazole C4 position .

Q. How can researchers confirm the structural identity of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, the crystal structure of a closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was resolved using SC-XRD, revealing bond lengths and angles consistent with pyrazole-carbaldehyde frameworks . SHELX software (e.g., SHELXL) is widely used for refinement and validation of crystallographic data . Complementary techniques like FT-IR (to confirm aldehyde C=O stretches) and NMR (for aromatic proton environments) are also critical .

Q. What purification strategies are effective for isolating this compound?

Answer: Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is common. For example, 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was purified via slow evaporation with Cu²⁺ ions acting as crystallization templates, yielding high-purity crystals . Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for intermediates with multiple substituents .

Advanced Research Questions

Q. How do substituent effects (e.g., 2-chlorobenzyl vs. phenyl groups) influence reactivity in downstream applications?

Answer: The 2-chlorobenzyl group enhances electron-withdrawing effects at the pyrazole N1 position, which can alter nucleophilic attack sites in subsequent reactions. For example, in Claisen-Schmidt condensations, electron-deficient pyrazole carbaldehydes exhibit higher reactivity toward ketones, forming chalcone derivatives . Computational studies (DFT) are recommended to map electronic effects, though experimental optimization of reaction conditions (e.g., solvent polarity, base strength) is critical .

Q. What challenges arise in refining crystallographic data for pyrazole-carbaldehyde derivatives, and how can they be mitigated?

Answer: Common issues include disorder in aldehyde moieties and weak diffraction due to flexible substituents . Using high-resolution data (≤ 0.8 Å) and TWINABS for absorption correction improves refinement accuracy . For example, the structure of 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved by applying SHELXL restraints on anisotropic displacement parameters . Always validate structures with PLATON or CIF-check tools to ensure compliance with IUCr standards .

Q. How can researchers design bioactivity studies for this compound, given its structural analogs?

Answer: Prioritize structure-activity relationship (SAR) studies based on known bioactive pyrazole derivatives. For instance, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited antibacterial and antitumor activity, suggesting that halogenated aryl groups enhance bioactivity . Use molecular docking to predict interactions with target proteins (e.g., kinase inhibitors) and validate via in vitro assays (MIC, IC₅₀). Include controls with unsubstituted phenyl analogs to isolate substituent effects .

Q. What safety protocols are essential when handling this compound?

Answer: The compound’s aldehyde group and chlorinated aryl substituents pose risks of skin/eye irritation and environmental toxicity. Follow OSHA guidelines for handling hazardous aldehydes: use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C to prevent degradation . For spills, neutralize with sodium bisulfite and dispose via incineration .

Q. How can conflicting spectroscopic data be resolved during characterization?

Answer: Contradictions in NMR/IR data often arise from tautomerism (e.g., keto-enol forms) or solvent effects . For example, DMSO-d₆ may stabilize enolic forms, shifting aldehyde proton signals. Record spectra in multiple solvents (CDCl₃, DMSO-d₆) and compare with computational predictions (e.g., Gaussian NMR simulations). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.